![molecular formula C7H14N4O B15263879 [1-(2-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15263879.png)
[1-(2-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,3-triazoles, which includes three nitrogen atoms and two carbon atoms, allows them to participate in a wide range of chemical reactions and exhibit significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol can be achieved through various methods. One common approach is the “click” chemistry method, which involves the cycloaddition of azides and alkynes in the presence of a copper catalyst. This method is highly efficient and provides high yields of the desired product .
Another method involves the use of Suzuki–Miyaura cross-coupling reactions in an aqueous medium. This method utilizes (S)-(-) ethyl lactate as a starting material, which undergoes a series of reactions to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
[1-(2-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(2-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction is facilitated by the unique structure of the triazole ring, which allows it to mimic natural substrates and bind to active sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,3-triazoles and 1,2,4-triazoles, such as:
1,2,4-Triazole: Known for its applications in pharmaceuticals and agrochemicals.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Ketoconazole: Another antifungal agent with a triazole structure.
Uniqueness
The uniqueness of [1-(2-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable non-covalent interactions with enzymes and receptors makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H14N4O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[1-(2-aminobutyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C7H14N4O/c1-2-6(8)3-11-4-7(5-12)9-10-11/h4,6,12H,2-3,5,8H2,1H3 |
InChI Key |
PNMNVOIPXQOHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C=C(N=N1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


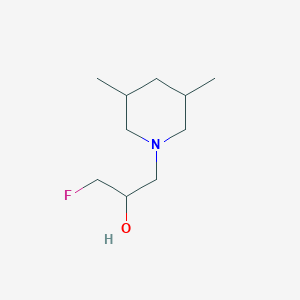
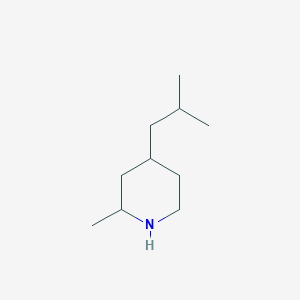
![2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride](/img/structure/B15263803.png)

![4-Bromo-5-[(2-iodoethoxy)methyl]-1H-1,2,3-triazole](/img/structure/B15263807.png)
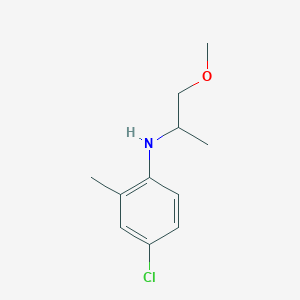
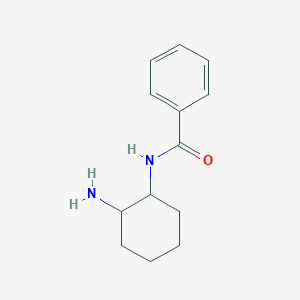
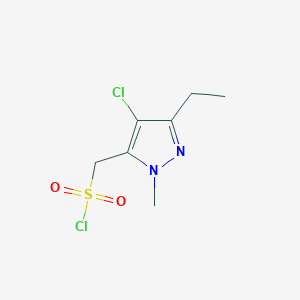
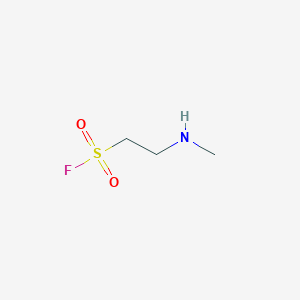
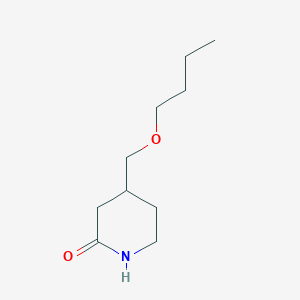
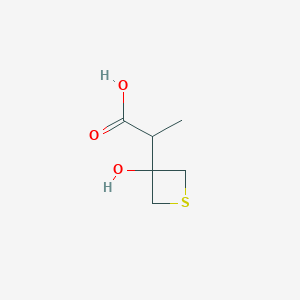
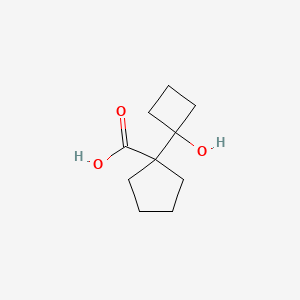
amine](/img/structure/B15263877.png)

